REACTION_CXSMILES
|
[O:1]=[C:2]([CH2:7][CH3:8])[CH2:3][C:4]([OH:6])=[O:5].Cl>C1COCC1>[CH2:7]([C:2]1[O:5][C:4](=[O:6])[C:3]([C:2](=[O:1])[CH2:7][CH3:8])=[C:4]([OH:5])[CH:3]=1)[CH3:8]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
O=C(CC(=O)O)CC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 18 h at 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the solution, was added dicarbodiimidazole (3.6 g; 22.2 mmol; Aldrich)
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×30 ml EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to a white solid
|
Type
|
CUSTOM
|
Details
|
The product was purified via silica chromatography (20% EtOAc in hexanes)
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
C(C)C1=CC(=C(C(O1)=O)C(CC)=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |